molecular formula C20H23NO5 B5544712 1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol

1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No. B5544712
M. Wt: 357.4 g/mol
InChI Key: UDTZGLBBXMLAMU-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds involves reactions of specific phenyl derivatives with Grignard reagents to produce tertiary aminoalcohols, which exhibit antioxidant activity. These compounds, including analogs of trihexyphenidyl (cyclodol), demonstrate that the antioxidant properties depend on the alkyl chain length on the benzene ring (Isakhanyan et al., 2011).

Molecular Structure Analysis Studies on similar molecules have utilized IR, 1H-NMR, 13C-NMR spectral data, and theoretical calculations (e.g., B3LYP/6-31G(d,p) and HF/6-31G(d,p)) to determine molecular structure, including bond angles, bond lengths, and HOMO-LUMO energy. These analyses offer insights into the electronic and structural attributes of the compounds (Kotan & Yüksek, 2016).

Chemical Reactions and Properties The chemical reactivity and properties of related compounds have been characterized through various synthetic routes and analyses, indicating the potential for diverse chemical transformations and interactions. For example, the synthesis of specific aminoalcohols involves nucleophilic addition reactions, highlighting the compounds' reactivity (Isakhanyan et al., 2014).

Physical Properties Analysis The physical properties, such as crystallinity and molecular geometry, have been examined through X-ray crystallography and theoretical DFT studies. These analyses provide detailed information on the compounds' structural conformations and stability (Attia et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties Research has led to the development of Mannich base derivatives of bioactive benzyl-1,3-benzodioxo-5-ols, which include compounds related to "1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol." These compounds are linked to potential applications as insect growth regulators and possess anti-leukemic and antimitotic properties. The study by Jurd (1985) outlines the reaction of sesamol with aromatic aldehydes and morpholine or piperidine, leading to these Mannich bases (Jurd, 1985).

Antioxidant Activity Another study explored the synthesis and antioxidant activity of related tertiary aminoalcohols. Isakhanyan et al. (2011) synthesized new compounds through reactions with various Grignard reagents, demonstrating that these compounds exhibit antioxidant activities dependent on the alkyl chain's length (Isakhanyan et al., 2011).

Corrosion Inhibition The inhibitive action of synthesized benzimidazole derivatives on corrosion of steel in hydrochloric acid solutions has been studied. Compounds like "1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol" have been evaluated for their efficiency in corrosion inhibition, showcasing the potential industrial applications of such compounds in protecting metals from corrosion (Yadav et al., 2016).

Chiral Synthesis Research into the chiral synthesis of related compounds has been conducted to explore potential pharmaceutical applications. Prabhakaran et al. (2004) described the resolution and synthesis processes leading to norepinephrine reuptake inhibitors, highlighting the importance of chiral synthesis in developing more effective and selective drugs (Prabhakaran et al., 2004).

Advanced Synthesis Techniques Efforts to improve synthesis techniques for pharmaceutical compounds, such as Aprepitant, involve the use of "1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol" related structures. Brands et al. (2003) detailed an efficient synthesis approach that enhances the production process of clinically relevant drugs, showcasing the compound's role in innovative pharmaceutical manufacturing (Brands et al., 2003).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c22-16(12-21-7-9-23-10-8-21)13-24-18-4-2-1-3-17(18)15-5-6-19-20(11-15)26-14-25-19/h1-6,11,16,22H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTZGLBBXMLAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=CC=C2C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1,3-Benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol

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